molecular formula C17H20INO2 B2651213 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide CAS No. 1025707-57-6

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide

Cat. No. B2651213
CAS RN: 1025707-57-6
M. Wt: 397.256
InChI Key: TZASQIUYKFBKCN-IPZCTEOASA-M
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a compound named “Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” was synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea . Another study reported the synthesis of new dihydropyrimidinone analogs via the Biginelli reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by techniques such as FTIR, HRESIMS, 1D and 2D NMR .


Chemical Reactions Analysis

The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2-(2,4-DIMETHOXYSTYRYL)-1-METHYLPYRIDINIUM IODIDE” has a molecular weight of 383.22 .

Scientific Research Applications

Substituent Effects on Mononuclear and Dinuclear Complexes

A study on mononuclear trimethylplatinum(IV) complexes, which included derivatives like 4-ethylpyridine, revealed that the formation of mononuclear and dinuclear complexes in solution is influenced by electronic and steric effects of the pyridine substituents. The research highlighted the formation of iodo-bridged dinuclear complexes and provided insights into their crystal structures, showcasing the role of substituents in shaping molecular architecture and interactions (Ghosh et al., 2015).

Nonlinear Optical Applications

New Organic Ionic Crystals for Nonlinear Optics

A new organic ionic crystal, 4-(dimethylamino)-1-ethylpyridinium iodide (DMAEPI), was synthesized and characterized. The crystal, belonging to the orthorhombic space group Pmn21, showed promising potential for frequency conversion of diode lasers in second-order nonlinear optics. Its significant second-harmonic coefficient and favorable cutoff wavelength highlight its applicability in advanced optical technologies (Kosuge et al., 2001).

Intramolecular Charge Transfer in Hemicyanine Dyes

Solvatochromic Properties and Charge Transfer in Hemicyanine Dyes

4-[2-(4-Dimethylaminophenyl)ethenyl]-1-methylpyridinium iodide, a solvatochromic dye, was explored for its potential in Langmuir−Blodgett (LB) film preparations. Quantum chemical calculations, alongside a cylindrical solvation model, were used to understand the dye's intramolecular charge transfer and the formation of a twisted intramolecular charge transfer (TICT) state. The study provided valuable insights into the electronic structure and solvent interactions of the dye, contributing to the understanding of its behavior in various solvent environments (Cao et al., 1998).

Dye-Sensitized Solar Cells

Binary Ionic Liquid Electrolytes in Dye-Sensitized Solar Cells

Research on N-(2-hydroxyethyl)ethylenediaminium iodides (HEEDAIs) and N-(2-hydroxyethyl)piperazinium iodides (HEPIs) unveiled their thermal properties and their effects on redox behavior in binary ionic liquid electrolytes. HEEDAI, in particular, was recognized for its ability to suppress recombination in TiO2 conduction bands, enhancing the performance of dye-sensitized solar cells. This study sheds light on the potential of such compounds in improving the efficiency and stability of solar cell technologies (Yang et al., 2011).

properties

IUPAC Name

4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2.HI/c1-4-18-11-9-14(10-12-18)5-6-15-7-8-16(19-2)13-17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASQIUYKFBKCN-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide

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